molecular formula C8H7IO2 B2841200 4-Iodo-2-methoxybenzaldehyde CAS No. 139102-37-7

4-Iodo-2-methoxybenzaldehyde

Cat. No.: B2841200
CAS No.: 139102-37-7
M. Wt: 262.046
InChI Key: ZDNOHFJWXJKIJF-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 4-position and a methoxy group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxybenzaldehyde typically involves the iodination of 2-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl). The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-2-methoxybenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and iodine atom play crucial roles in modulating the compound’s reactivity and binding affinity. For instance, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate access .

Comparison with Similar Compounds

    4-Bromo-2-methoxybenzaldehyde: Similar structure with a bromine atom instead of iodine.

    4-Chloro-2-methoxybenzaldehyde: Contains a chlorine atom in place of iodine.

    4-Fluoro-2-methoxybenzaldehyde: Features a fluorine atom instead of iodine.

Uniqueness: 4-Iodo-2-methoxybenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. The iodine atom’s larger size and higher atomic number compared to other halogens result in different reactivity patterns and interactions with biological targets .

Properties

IUPAC Name

4-iodo-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNOHFJWXJKIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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